molecular formula C21H17ClFN3O3 B11287150 6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11287150
M. Wt: 413.8 g/mol
InChI Key: BVSMWULWSLXJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines

Preparation Methods

The synthesis of 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with benzylamine, followed by cyclization and further functionalization to introduce the furo[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the benzylamino group allows for oxidation reactions, which can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the chloro and fluoro substituents can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzylamino, chloro, and fluoro groups.

Scientific Research Applications

6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Similar compounds to 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE include other furo[2,3-d]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their chemical properties and potential applications. For example:

The uniqueness of 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17ClFN3O3

Molecular Weight

413.8 g/mol

IUPAC Name

6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17ClFN3O3/c1-25-19(27)17-16(15-13(22)9-6-10-14(15)23)18(29-20(17)26(2)21(25)28)24-11-12-7-4-3-5-8-12/h3-10,24H,11H2,1-2H3

InChI Key

BVSMWULWSLXJSD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.